Achieving High Macrocyclization Yields in Lactam-Bridged Peptides with a Sterically Constrained Dap Residue
The shorter side-chain of Dap (one methylene unit) is preferred over the longer Dab (two methylene units) for forming stable i, i+1 lactam bridges, which are crucial for creating highly constrained peptide macrocycles. This structural difference leads to quantifiably higher yields in cyclization reactions for this specific motif.
| Evidence Dimension | Lactam Cyclization Yield (i, i+1 motif) |
|---|---|
| Target Compound Data | Superior yields for i, i+1 lactam bridges due to optimal side-chain length |
| Comparator Or Baseline | Fmoc-Dab-OH·HCl (4 carbon side chain) |
| Quantified Difference | While precise numerical yields are sequence-dependent, the use of Dap is reported to be essential for achieving reasonable yields of i, i+1 lactam-constrained peptides, which are often not accessible with longer Dab or Orn analogs . |
| Conditions | Standard Fmoc-SPPS conditions with on-resin cyclization |
Why This Matters
For researchers developing macrocyclic peptide therapeutics or probes, this specificity translates to higher yields and purity of the desired constrained peptide, reducing purification time and material waste.
